

Application Notes & Protocols: DSPE-PEG-COOH for Active Tumor Targeting

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Compound of Interest

Compound Name: *Dspe-peg-cooh*

Cat. No.: *B13901301*

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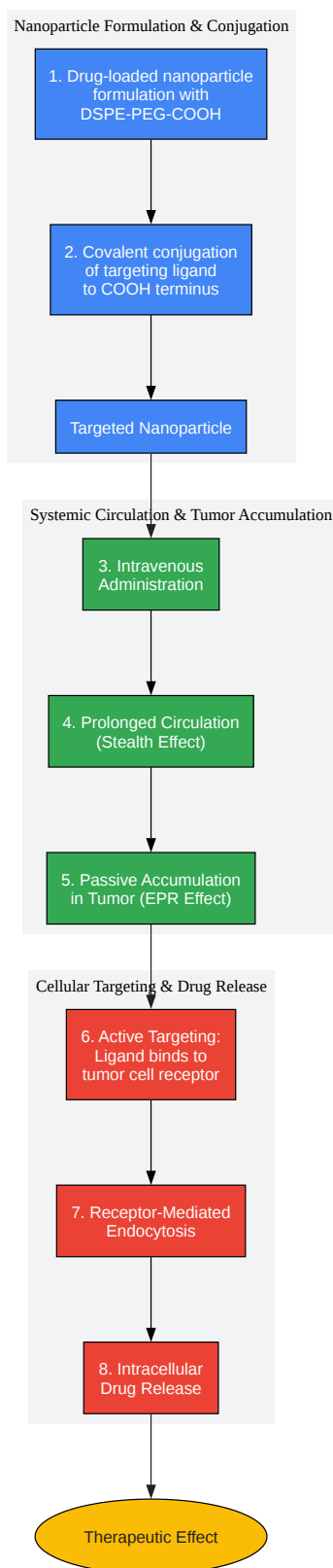
Introduction

The development of targeted drug delivery systems is a cornerstone of modern cancer therapy, aiming to enhance therapeutic efficacy while minimizing systemic toxicity.[1] Nanoparticles, such as liposomes and polymeric micelles, serve as versatile platforms for delivering anticancer agents. A key strategy to improve their performance is "PEGylation," the process of attaching polyethylene glycol (PEG) chains to the nanoparticle surface. This hydrophilic PEG layer creates a "stealth" effect, reducing recognition by the mononuclear phagocyte system, which in turn prolongs circulation time in the bloodstream.[2] This extended circulation increases the likelihood of nanoparticle accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, a phenomenon known as passive targeting.[3]

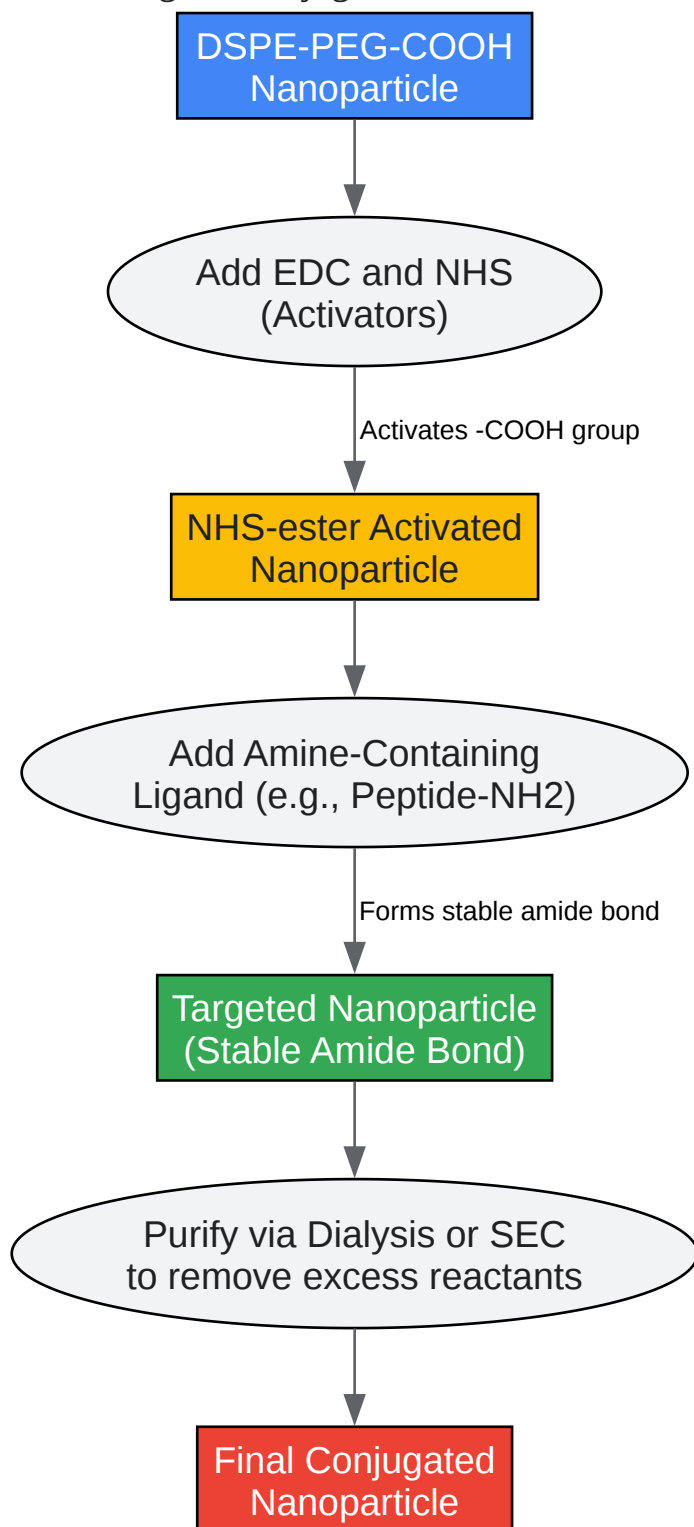
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid commonly used as a hydrophobic anchor to incorporate PEG chains into the lipid bilayer of nanoparticles.[3] The resulting amphiphilic DSPE-PEG conjugates self-assemble into stable drug-carrying structures.[4] To move beyond passive accumulation and achieve active targeting, functionalized DSPE-PEG derivatives are employed. **DSPE-PEG-COOH**, which features a terminal carboxylic acid group (-COOH), is particularly valuable.[5][6] This carboxyl group provides a convenient chemical handle for covalently attaching targeting ligands—such as antibodies, peptides (e.g., RGD), or small molecules (e.g., folate)—that can specifically bind to receptors overexpressed on the surface of cancer cells.[4][7] This active targeting mechanism enhances the selective uptake of the drug carrier by tumor cells, improving drug concentration at the site of action and further reducing off-target effects.[8]

Principle of Active Tumor Targeting with **DSPE-PEG-COOH**

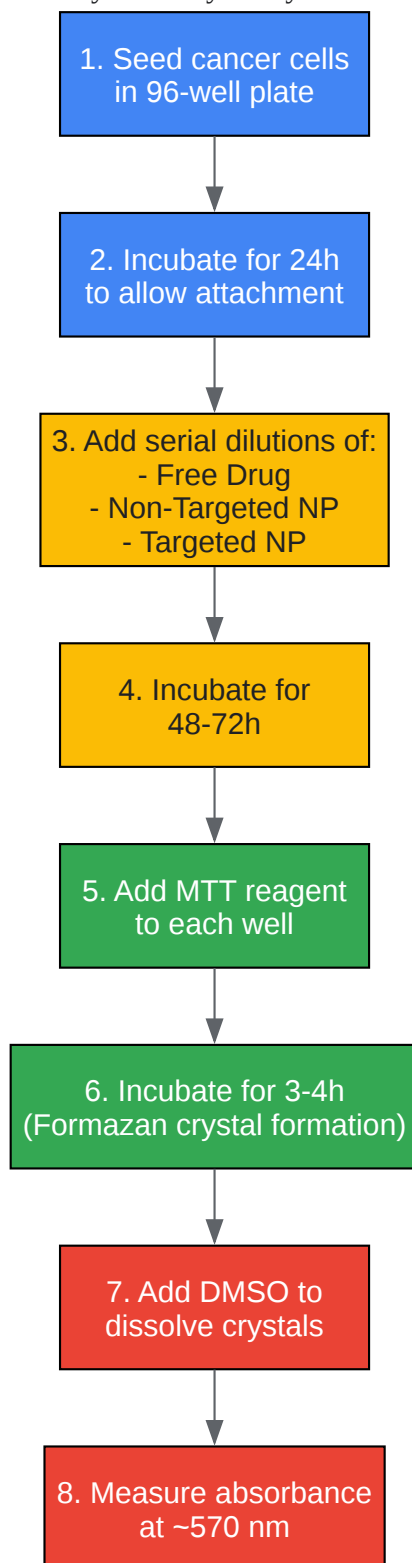
The core principle involves a multi-step process beginning with the formulation of a drug-loaded nanoparticle. This nanoparticle is engineered with **DSPE-PEG-COOH**, allowing for the subsequent attachment of a tumor-specific ligand. Once administered, the PEGylated surface provides long circulation, enabling the nanoparticle to reach the tumor via the leaky vasculature (EPR effect). The conjugated ligand then facilitates specific binding to and internalization by cancer cells, leading to targeted drug release.



Ligand Conjugation Workflow



MTT Cytotoxicity Assay Workflow

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